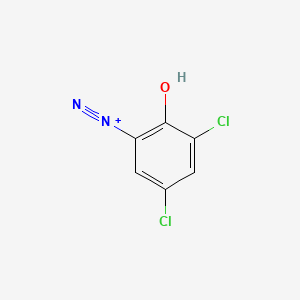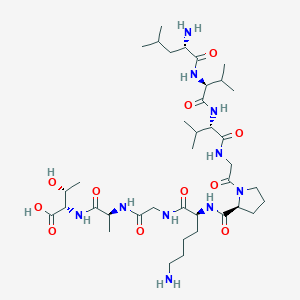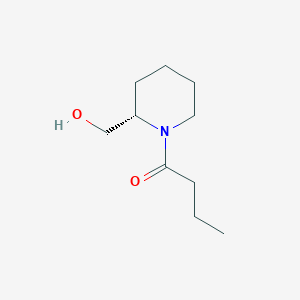
3,5-Dichloro-2-hydroxybenzene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-hydroxybenzene-1-diazonium: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2-hydroxybenzene-1-diazonium typically involves the diazotization of 3,5-dichloro-2-hydroxyaniline. This process includes the following steps:
Diazotization Reaction: The 3,5-dichloro-2-hydroxyaniline is dissolved in an acidic medium, usually hydrochloric acid.
Addition of Sodium Nitrite: Sodium nitrite is added to the solution at a low temperature (0-5°C) to form the diazonium salt.
Industrial Production Methods: In industrial settings, the diazotization reaction is often carried out in a continuous flow reactor to ensure better control over reaction conditions and to minimize side reactions. The use of tubular reactors for diazotization helps in achieving higher yields and better safety .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-2-hydroxybenzene-1-diazonium undergoes various types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can be replaced by other electrophiles such as halogens, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (e.g., bromine, chlorine) in the presence of catalysts.
Coupling Reactions: Phenols or aromatic amines in an alkaline medium.
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products:
Electrophilic Substitution: Formation of halogenated or alkylated derivatives.
Coupling Reactions: Formation of azo compounds.
Reduction: Formation of 3,5-dichloro-2-hydroxyaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes through coupling reactions.
Biology and Medicine:
- Utilized in the synthesis of biologically active compounds.
- Investigated for potential applications in drug development.
Industry:
- Used in the production of dyes and pigments.
- Employed in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-hydroxybenzene-1-diazonium primarily involves its reactivity as a diazonium salt. The diazonium group is highly reactive and can undergo various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic substitution or coupling reactions .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a diazonium group.
3,5-Dichloro-2-hydroxyaniline: The precursor for the diazonium compound, lacks the diazonium group.
Uniqueness:
- The presence of the diazonium group in 3,5-Dichloro-2-hydroxybenzene-1-diazonium makes it highly reactive and suitable for various synthetic applications.
- Its ability to form azo compounds through coupling reactions distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
645382-43-0 |
|---|---|
Molekularformel |
C6H3Cl2N2O+ |
Molekulargewicht |
190.00 g/mol |
IUPAC-Name |
3,5-dichloro-2-hydroxybenzenediazonium |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-4(8)6(11)5(2-3)10-9/h1-2H/p+1 |
InChI-Schlüssel |
UWLWGSYDFURVNN-UHFFFAOYSA-O |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+]#N)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)

![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)


![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)


![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)

![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)
